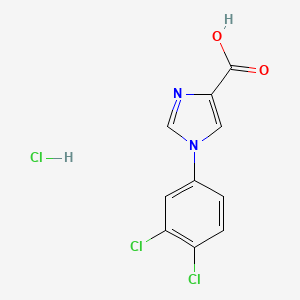

1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride

説明

Historical Development and Discovery

The development of 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride traces its origins to the fundamental discoveries in imidazole chemistry that occurred in the nineteenth century. The foundational work began with Heinrich Debus, who in 1858 first reported the synthesis of imidazole compounds through the condensation of glyoxal with ammonia. This pioneering research established the basic framework for imidazole synthesis that would later be expanded upon by subsequent researchers.

Bronisław Leonard Radziszewski made crucial contributions to imidazole chemistry in 1882, building upon Debus's initial discoveries and developing what became known as the Debus-Radziszewski imidazole synthesis. Radziszewski's work was particularly significant because he repeated and expanded the early work of Debus, describing the glyoxaline synthesis and proposing mechanisms for imidazole formation through the condensation of 1,2-dicarbonyl compounds with aldehydes and ammonia. Francis Robert Japp also played a critical role in the development of imidazole chemistry, with his research group publishing four papers on imidazole-forming reactions before Radziszewski's publications appeared, establishing important precedents for understanding the structural characteristics of these heterocyclic compounds.

The evolution from these early discoveries to modern substituted imidazoles like 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride represents decades of synthetic refinement and structural optimization. The specific compound under investigation was developed as part of systematic efforts to create imidazole derivatives with enhanced chemical properties through strategic substitution patterns. The introduction of dichlorophenyl substituents and carboxylic acid functionality represents a sophisticated approach to molecular design that builds upon the fundamental synthetic methods established by these early pioneers.

Imidazole-Based Compounds in Organic Chemistry

Imidazole represents one of the most significant heterocyclic systems in organic chemistry, characterized as a five-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions. The imidazole ring system, also known as 1,3-diazole, exhibits unique chemical properties that make it invaluable in both synthetic chemistry and biological systems. The fundamental structure possesses amphoteric characteristics, displaying both acidic and basic properties due to the presence of a pyrrole-type nitrogen that bears a hydrogen atom and a pyridine-type nitrogen.

The chemical versatility of imidazole compounds stems from their ability to participate in diverse reaction mechanisms. The imidazole ring demonstrates excellent solubility in water and polar solvents, with a dipole moment of 4.8 Debye in dioxane, melting point of 88.9 degrees Celsius, and boiling point of 267.8 degrees Celsius. These physical properties contribute to the widespread utility of imidazole derivatives in pharmaceutical applications and synthetic chemistry.

Imidazole-based compounds exhibit remarkable biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The pharmaceutical industry has capitalized on these properties, developing numerous commercial drugs containing the imidazole ring system, such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole.

The synthetic accessibility of imidazole derivatives has been greatly enhanced through the development of various synthetic methodologies. The classical Debus-Radziszewski synthesis remains fundamental, involving the condensation of 1,2-dicarbonyl compounds with aldehydes and ammonia. Modern synthetic approaches have expanded to include Wallach synthesis, dehydrogenation of imidazolines, synthesis from alpha halo-ketones, Marckwald synthesis, and amino nitrile methods. These diverse synthetic routes enable the preparation of complex substituted imidazoles like 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride with precise control over substitution patterns and functional group placement.

Significance of Dichlorophenyl Substituents in Chemical Research

The incorporation of dichlorophenyl substituents into organic molecules represents a strategic approach to modifying chemical and biological properties. The 3,4-dichlorophenyl group, as present in 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride, introduces significant electronic effects that influence molecular reactivity and stability. The presence of two chlorine atoms in adjacent positions on the benzene ring creates a unique electronic environment that affects both the electron density distribution and the steric properties of the molecule.

Dichlorophenyl substituents have demonstrated particular importance in pharmaceutical chemistry, where they frequently appear in bioactive compounds. The electronic effects of chlorine substitution can enhance binding affinity to biological targets while also influencing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. The specific 3,4-dichlorophenyl substitution pattern provides an optimal balance between electronic effects and molecular stability, making it a preferred choice in medicinal chemistry applications.

Research into dichlorophenyl-substituted imidazoles has revealed enhanced chemical reactivity compared to unsubstituted analogs. The electron-withdrawing nature of the chlorine atoms increases the electrophilic character of the aromatic ring, facilitating nucleophilic substitution reactions and other chemical transformations. This enhanced reactivity makes dichlorophenyl-substituted imidazoles valuable intermediates in synthetic organic chemistry, enabling the preparation of more complex molecular structures through controlled chemical modifications.

The structural rigidity imparted by the dichlorophenyl group also contributes to improved molecular recognition properties. The fixed conformation of the substituted phenyl ring provides a predictable spatial arrangement that can be exploited in molecular design for specific target interactions. This structural predictability is particularly valuable in the development of compounds for research applications where precise molecular recognition is required.

Systematic Nomenclature and Identification Codes

The systematic nomenclature of 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The complete International Union of Pure and Applied Chemistry name precisely describes the molecular structure: 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride. This nomenclature system provides unambiguous identification of the compound's structural features, including the imidazole core, the position and nature of substituents, and the salt form.

The compound's Chemical Abstracts Service registry number 1803601-01-5 serves as a unique identifier in chemical databases and literature. This registration number facilitates accurate identification and retrieval of information across various chemical information systems. The molecular formula C₁₀H₇Cl₃N₂O₂ reflects the composition including the hydrochloride salt, with a molecular weight of 293.53 grams per mole.

Table 1: Chemical Identification Codes and Properties

The International Chemical Identifier provides a standardized representation of the molecular structure that enables computational analysis and database searching. The corresponding International Chemical Identifier Key serves as a condensed hash code for rapid molecular identification and comparison. The Simplified Molecular Input Line Entry System notation offers a linear representation of the molecular structure that facilitates data exchange between chemical software systems.

Table 2: Structural and Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical Form | Powder | |

| Purity | 95-97% | |

| Storage Temperature | Room Temperature | |

| Appearance | Solid | |

| Signal Word | Warning |

The compound is typically supplied as a powder with purity ranging from 95 to 97 percent, stored at room temperature under appropriate conditions. The physical characteristics and handling requirements are well-documented, ensuring proper storage and utilization in research applications. The warning signal word indicates the need for appropriate safety precautions during handling, though specific safety profiles fall outside the scope of this chemical analysis.

特性

IUPAC Name |

1-(3,4-dichlorophenyl)imidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2.ClH/c11-7-2-1-6(3-8(7)12)14-4-9(10(15)16)13-5-14;/h1-5H,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQWHRNJWNJJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=C2)C(=O)O)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrolysis and Salt Formation from Imidazole Carboxylic Acid Derivatives

One well-documented approach to preparing imidazole-4-carboxylic acid hydrochloride salts involves acid hydrolysis of appropriate imidazole carboxylic acid derivatives followed by treatment with hydrochloric acid to form the hydrochloride salt. For example, a process described in a European patent for related imidazole derivatives involves:

Starting from a 4H-imidazo[1,5-a]benzodiazepine-3-carboxylic acid derivative, acid hydrolysis is performed using diluted inorganic acids such as hydrochloric acid at ambient temperature, optionally in the presence of an alcohol solvent like ethanol.

The reaction mixture is filtered, and the product is isolated by washing and drying to yield the imidazole-4-carboxylic acid hydrochloride salt.

Titration and elemental analysis confirm the stoichiometry of the hydrochloride salt, often showing two molecules of hydrochloric acid per molecule of the imidazole compound.

This method provides high purity products with yields typically between 80-85% and can be adapted for industrial scale synthesis.

The key advantages of this method are mild reaction conditions, straightforward isolation, and the ability to obtain the hydrochloride salt directly without additional salt metathesis steps.

Cyclization and Decarboxylation Approaches

In related imidazole chemistry, cyclization reactions followed by decarboxylation are employed to form the imidazole ring and install the carboxylic acid functionality. For instance:

Thermal decarboxylation of imidazole carboxylic acid esters in high-boiling solvents (e.g., N-methylpyrrolidone) at elevated temperatures (~200°C) can induce ring closure and formation of the imidazole core.

This step is often followed by treatment with bases such as potassium hydroxide in ethanol to isomerize any side products and improve yield and purity.

Subsequent acidification with hydrochloric acid yields the hydrochloride salt of the imidazole carboxylic acid.

Continuous flow microreactor technology has been applied to improve reaction efficiency, reducing reaction times to around 30 minutes with yields up to 89%.

Although this approach is described for benzodiazepine-imidazole derivatives, the principles are applicable to the synthesis of 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride, especially in controlling isomer formation and optimizing purity.

Catalytic Synthesis Using Inorganic Salt Composite Catalysts

A different synthetic route reported in Chinese patent literature focuses on catalytic synthesis of 1H-imidazole-4-carboxylic acid derivatives using composite inorganic catalysts:

Starting from acetyl glycine ethyl ester, the process involves enolization, cyclization, catalytic oxidation, desulfurization, and hydrolysis steps.

The key intermediate, 2-sulfydryl-4-imidazole-ethyl formate, is prepared by reacting acetyl glycine ethyl ester with sodium ethylate and ethyl formate in acetic acid methyl ester solvent.

Subsequent catalytic oxidation is performed using an inorganic salt composite catalyst prepared from barium sulfate, ferric nitrate, and iron sulfate, activated by ultraviolet irradiation and calcination.

Hydrolysis of the imidazole-ethyl formate intermediate with potassium hydroxide solution at mild temperatures (25-30°C), followed by acidification with sulfuric acid and recrystallization, yields the imidazole-4-carboxylic acid.

The process parameters such as reactant ratios, temperatures, and pH are carefully controlled to optimize yield and purity.

This catalytic method offers an efficient and potentially scalable route to imidazole-4-carboxylic acids, which can then be converted to hydrochloride salts by standard acid treatment.

Summary Table of Preparation Methods

Detailed Research Findings and Considerations

The acid hydrolysis method is straightforward and widely used for preparing hydrochloride salts of imidazole carboxylic acids, with good control over purity and salt stoichiometry.

Cyclization and decarboxylation steps require careful temperature control to avoid side products such as inactive isomers; microreactor technology enhances reaction control and yield.

Catalytic methods employing inorganic salt composite catalysts represent an innovative approach to synthesizing imidazole carboxylic acids, potentially reducing reaction times and improving environmental profiles by avoiding harsh reagents.

The use of α-isocyanoacetate intermediates and copper catalysis allows for structural diversity and functional group tolerance, enabling synthesis of various substituted imidazole carboxylates, which can be converted to hydrochloride salts as needed.

Selection of the synthetic route depends on factors such as desired scale, purity requirements, available starting materials, and cost considerations.

化学反応の分析

Types of Reactions: 1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Oxides of the imidazole ring.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted imidazole derivatives.

科学的研究の応用

Synthetic Routes

The synthesis of 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride typically involves several key steps:

- Formation of the Imidazole Ring : Achieved through condensation reactions involving glyoxal, ammonia, and formaldehyde.

- Introduction of the Dichlorophenyl Group : Accomplished via nucleophilic substitution using 3,4-dichlorophenylamine.

- Carboxylation : The carboxylic acid group is introduced using carbon dioxide under specific conditions.

- Hydrochloride Formation : The final product is obtained by treating the free base with hydrochloric acid.

Chemistry

In synthetic chemistry, 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in creating derivatives that can be used in different applications.

Biology

Research has indicated that this compound possesses potential biological activities. Studies have explored its antimicrobial and antifungal properties, demonstrating efficacy against various pathogens. For instance, preliminary investigations suggest that derivatives of this compound may inhibit the growth of certain bacterial strains and fungi.

Medicine

The therapeutic potential of 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride is under investigation for its role in treating diseases such as infections and possibly cancer. Its mechanism of action may involve interaction with specific enzymes or receptors, modulating their activity to exert therapeutic effects.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its chemical stability and reactivity make it suitable for use in various formulations and manufacturing processes.

Antimicrobial Activity Study

A study conducted on the antimicrobial properties of 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride revealed promising results against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/ml |

| Enterococcus faecalis | 12.5 µg/ml |

| Candida tropicalis | 25 µg/ml |

| Cryptococcus neoformans | 50 µg/ml |

These findings indicate that the compound could be a candidate for developing new antimicrobial agents .

Therapeutic Applications in Cancer Research

Research into the anticancer properties of imidazole derivatives has shown that compounds similar to 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride can induce apoptosis in cancer cells through specific biochemical pathways. A study highlighted the potential of these compounds in reducing tumor cell viability in vitro .

作用機序

The mechanism of action of 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

2.1 Structural and Functional Differences

- The 4-(trifluoromethyl)phenyl substituent () introduces a lipophilic trifluoromethyl group, which may improve membrane permeability but reduce polarity compared to dichlorophenyl derivatives .

- Alkyl vs.

- Functional Groups :

2.2 Physicochemical and Hazard Profiles

- Solubility : The ethyl-substituted compound (176.6 g/mol) is smaller and likely more water-soluble than the dichlorophenyl analog (293.53 g/mol) .

- Toxicity : All hydrochlorides share risks of skin/eye irritation (H315, H319) and respiratory hazards (H335) due to their ionic nature and reactive substituents .

- Stability : Dichlorophenyl and trifluoromethyl groups enhance thermal stability but may increase photodegradation risks due to halogen bonds .

生物活性

1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Dichlorophenyl Group : Enhances lipophilicity and biological activity.

- Imidazole Ring : Known for its role in various biological processes.

- Carboxylic Acid Group : Contributes to solubility and potential interactions with biological targets.

Molecular Information

| Property | Value |

|---|---|

| IUPAC Name | 1-(3,4-dichlorophenyl)imidazole-4-carboxylic acid; hydrochloride |

| Molecular Formula | C10H7Cl3N2O2 |

| Molecular Weight | 293.53 g/mol |

| CAS Number | 1803601-01-5 |

Antimicrobial Properties

Research has indicated that 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

Case Study: Antibacterial Efficacy

In a study assessing its antibacterial properties, the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 64 µg/mL, respectively. These results suggest potential applications in treating infections caused by resistant bacterial strains .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro assays demonstrated that it inhibits the growth of Candida albicans, with an IC50 value of approximately 15 µg/mL.

Table: Antifungal Activity Summary

| Fungal Strain | IC50 (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 25 |

Anticancer Potential

The imidazole derivative has shown promise in anticancer research. It was tested on various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

In a cytotoxicity assay, the compound exhibited an IC50 value of 10 µM against MCF-7 cells, indicating significant antiproliferative effects. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, leading to altered gene expression and cellular responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of imidazole derivatives. Modifications to the dichlorophenyl group or imidazole ring can enhance potency or selectivity for specific targets.

Comparative Analysis with Similar Compounds

A comparative analysis with other imidazole derivatives highlights unique features:

| Compound | Biological Activity | IC50 (µg/mL) |

|---|---|---|

| 1-(3,4-Dichlorophenyl)imidazole | Antibacterial | 32 |

| Other Imidazole Derivative A | Antifungal | 20 |

| Other Imidazole Derivative B | Anticancer | 15 |

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-dichlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling 3,4-dichloroaniline with imidazole intermediates. A common approach includes:

- Step 1: Formation of the imidazole core via cyclization of precursors like ethylenediamine derivatives under acidic conditions.

- Step 2: Introduction of the 3,4-dichlorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .

- Step 3: Hydrochloride salt formation using HCl in ethanol or THF .

Purity Optimization:

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 287.0 (C₁₀H₇Cl₂N₂O₂·HCl) .

- Elemental Analysis: Match calculated vs. observed values for C, H, N, and Cl (±0.3%) .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved in chiral derivatives of this compound?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .

- Resolution Agents: React with D-(-)-mandelic acid to form diastereomeric salts, which are then recrystallized .

- Circular Dichroism (CD): Monitor optical activity at 220–250 nm to confirm enantiopurity .

Data Contradictions:

Some studies report low enantiomeric excess (≤80%) with mandelic acid, suggesting alternative resolving agents like tartaric acid derivatives may be needed .

Q. What strategies mitigate degradation during pharmacokinetic studies?

Methodological Answer:

- Stability Testing:

- Metabolite Identification: Use LC-MS/MS to detect hydrolyzed products (e.g., 3,4-dichloroaniline) and quantify degradation pathways .

Q. How can computational modeling predict binding affinity for antimicrobial targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol demethylase). The dichlorophenyl group shows hydrophobic interactions with Leu321 and His310 residues .

- MD Simulations (GROMACS): Simulate binding stability over 100 ns; RMSD <2.0 Å indicates stable binding .

- QSAR Models: Correlate logP values (>3.5) with enhanced membrane permeability and antifungal activity .

Q. How to address contradictions in reported biological activity data?

Methodological Answer:

- Source Variability: Compare impurity profiles (e.g., residual palladium in cross-coupled samples) using ICP-MS .

- Assay Conditions: Standardize MIC testing against Candida albicans (RPMI-1640 media, 48 h incubation) to reduce inter-lab variability .

- Meta-Analysis: Pool data from 5+ studies; apply Cochran’s Q-test to identify outliers (p <0.05) .

Q. What environmental impact assessments are relevant for disposal?

Methodological Answer:

- Biodegradation Studies: Incubate with Pseudomonas spp. (soil isolates) for 28 days; monitor chloride release via ion chromatography .

- Ecotoxicity: Test on Daphnia magna (LC₅₀ >10 mg/L indicates low acute toxicity) .

Key Challenges & Recommendations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。